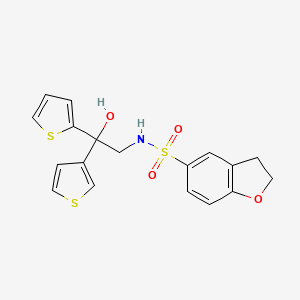
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential therapeutic applications. The compound's structure incorporates thiophene rings, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H14N2O3S2
- Molecular Weight : 310.4 g/mol
- CAS Number : 1251577-29-3
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds containing thiophene rings have shown cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). In one study, a related thiophene derivative demonstrated an IC50 value of 4.37 μM against HepG-2 cells, highlighting its potential as an anticancer agent .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 20b | HepG-2 | 4.37 |
| Compound 20b | A-549 | 8.03 |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Similar benzofuran derivatives have been reported to possess anti-inflammatory properties in vitro and in vivo. These compounds inhibit the production of inflammatory mediators from macrophages and polymorphonuclear leukocytes .
Case Study : A study on substituted benzofurans showed that they were effective in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions .
Antimicrobial Activity
Thiophene derivatives have also been associated with antimicrobial activity. A series of compounds derived from thiophene exhibited broad-spectrum antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 0.25 μg/mL, indicating strong antibacterial properties .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.03 |
| Compound B | Escherichia coli | 0.25 |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Thiophene derivatives disrupt cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Inflammatory Pathways : These compounds inhibit the release of pro-inflammatory cytokines and prostaglandins.
- Antibacterial Mechanism : The presence of heteroatoms in thiophene can interact with bacterial enzymes or receptors, disrupting their function.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c20-18(14-6-9-24-11-14,17-2-1-8-25-17)12-19-26(21,22)15-3-4-16-13(10-15)5-7-23-16/h1-4,6,8-11,19-20H,5,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPWFKMPBOOYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













